molecular formula C18H16N2O3 B11382592 4-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

4-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

Cat. No.: B11382592
M. Wt: 308.3 g/mol
InChI Key: RETBEZOCVIXDBR-UHFFFAOYSA-N
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Description

4-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is an organic compound that belongs to the class of oxazole derivatives Oxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with 3-phenyl-1,2-oxazol-5-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or oxazole derivatives.

Scientific Research Applications

4-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide
  • 1,4-Bis(5-phenyl-2-oxazolyl)benzene
  • 2,5-Disubstituted imidazol-4-ones

Uniqueness

4-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific research and therapeutic applications .

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

4-ethoxy-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

InChI

InChI=1S/C18H16N2O3/c1-2-22-15-10-8-14(9-11-15)18(21)19-17-12-16(20-23-17)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,19,21)

InChI Key

RETBEZOCVIXDBR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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